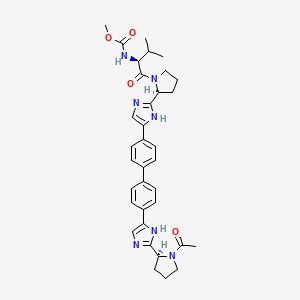

Daclatasvir Impurity B

説明

Structure

3D Structure

特性

分子式 |

C35H41N7O4 |

|---|---|

分子量 |

623.7 g/mol |

IUPAC名 |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1 |

InChIキー |

JYVHPJBIMHHKQX-CHQNGUEUSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC |

正規SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Structure of Daclatasvir Impurity B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structure elucidation of Daclatasvir Impurity B, a known related substance of the direct-acting antiviral agent Daclatasvir. Understanding the identity and formation of impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product.[1] This document details the structural characteristics of Impurity B, outlines the analytical methodologies for its identification, and discusses its likely formation pathways.

Introduction to Daclatasvir and the Imperative of Impurity Profiling

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein in viral replication and assembly.[2] It is used in combination with other antiviral medications for the treatment of chronic HCV infection.[3] The synthesis of a complex molecule like Daclatasvir is a multi-step process that can lead to the formation of process-related impurities and degradation products.[1][2] Regulatory bodies worldwide mandate stringent control over these impurities, making their identification and characterization a fundamental requirement in pharmaceutical development.[1]

Chemical Structure of this compound

This compound has been identified as an acetylated derivative of Daclatasvir. Its chemical structure and properties are summarized below:

| Parameter | Value | Source |

| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | PubChem[4] |

| Molecular Formula | C₃₅H₄₁N₇O₄ | PubChem[4], MedChemExpress[5] |

| Molecular Weight | 623.74 g/mol | PubChem[4], MedChemExpress[5] |

| CAS Number | 2226541-13-3 | PubChem[4] |

The key structural difference between Daclatasvir and Impurity B lies in the substitution at one of the pyrrolidine (B122466) rings. In Impurity B, the N-((methoxycarbonyl)amino)-3-methylbutanoyl group on one of the pyrrolidine rings is replaced by an acetyl group.

Logical Elucidation Workflow

The structural elucidation of this compound would logically proceed through a combination of chromatographic separation and spectroscopic analysis. The following workflow outlines the typical steps involved.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible identification and quantification of this compound. The following sections describe the methodologies for forced degradation studies and chromatographic analysis.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to generate potential degradation products for analytical method development.[6][7]

Table 1: Forced Degradation Conditions for Daclatasvir

| Stress Condition | Reagent and Conditions | Reference |

| Acid Hydrolysis | 0.1 N to 2 N HCl, refluxed at 60-80°C for 4-5 hours. | [2][6][7][8] |

| Base Hydrolysis | 0.1 N NaOH, refluxed at 60-80°C for 4-72 hours. | [2][6][7][8] |

| Oxidative Degradation | 30% H₂O₂, refluxed at 60°C for 6 hours. | [2][7][8] |

| Neutral Hydrolysis | Water, refluxed at 80°C for 72 hours. | [6] |

| Photolytic Degradation | Exposure of solid drug to direct sunlight for 10 days. | [7] |

| Thermal Degradation | Exposure of solid drug to dry heat at 100°C for 3 days. | [6] |

Protocol for a Typical Forced Degradation Experiment (Acid Hydrolysis):

-

Prepare a stock solution of Daclatasvir at a concentration of 1000 µg/mL.[6]

-

To a suitable volume of the stock solution, add an equal volume of 2 N HCl.[6]

-

Reflux the mixture at 80°C for 5 hours.[6]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 2 N NaOH.

-

Dilute the solution to a suitable concentration with the mobile phase for chromatographic analysis.

Chromatographic and Spectroscopic Analysis

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the separation and identification of impurities.[1][9][10]

Table 2: Example Chromatographic Conditions for Daclatasvir Impurity Profiling

| Parameter | Condition | Reference |

| Column | Waters ACQUITY BEH phenyl (100 x 2.1 mm, 1.7 µm) | [10][11] |

| Mobile Phase A | 0.03 M sodium perchlorate (B79767) with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) | [10][11] |

| Mobile Phase B | Acetonitrile and Mobile Phase A (80:20 v/v) | [10][11] |

| Flow Rate | 0.4 mL/min | [10][11] |

| Detection | UV at 305 nm and/or Mass Spectrometry | [10][11] |

| Column Temperature | 40°C | [11] |

| Injection Volume | 1-2 µL | [9][11] |

Analytical Procedure:

-

Prepare samples of the stressed solutions and a reference solution of Daclatasvir.

-

Equilibrate the HPLC/UPLC system with the mobile phase.

-

Inject the samples and the reference solution.

-

Monitor the separation of peaks at the specified wavelength.

-

Direct the eluent to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each impurity.

Formation Pathway of this compound

This compound is likely formed as a process-related impurity during the synthesis of Daclatasvir.[1] The synthesis of Daclatasvir involves the coupling of a central biphenyl-diimidazole scaffold with L-valine and L-proline derivatives.[2] If a source of acetic anhydride (B1165640) or a similar acetylating agent is present, or if an acetyl-protected proline derivative is used as a starting material and deprotection is incomplete, the formation of Impurity B can occur.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Daclatasvir drug products. Through a combination of forced degradation studies, advanced chromatographic separation techniques, and spectroscopic analysis, the identity of this impurity as an acetylated derivative of the parent drug has been established. The implementation of robust analytical methods and a thorough understanding of the synthetic and degradation pathways are essential for the effective control of this and other impurities in the manufacturing of Daclatasvir.

References

- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Daclatasvir - Wikipedia [en.wikipedia.org]

- 4. This compound | C35H41N7O4 | CID 146681200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

physical and chemical properties of Daclatasvir Impurity B

An In-depth Technical Guide to Daclatasvir Impurity B

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known , a significant related substance of the direct-acting antiviral agent Daclatasvir. The control and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product.[1] This guide consolidates available data on its identity, properties, and analytical characterization methodologies.

Chemical Identity and Physical Properties

This compound is a process-related impurity or a potential degradation product formed during the synthesis or storage of Daclatasvir.[1] It is also identified by several synonyms, including Mono-N-desvalinyl,-N-acetyl Daclatasvir and Daclatasvir Impurity 26.[2]

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | [2] |

| Synonyms | Daclatasvir Impurity 26, Mono-N-desvalinyl,-N-acetyl Daclatasvir, DA-62635, HY-133247 | [2] |

| CAS Number | 2226541-13-3 | [2][3][4][5] |

| Molecular Formula | C₃₅H₄₁N₇O₄ | [2][3][4][6][7] |

| Molecular Weight | 623.74 g/mol | [3][6][7][8] |

Physical Properties

| Property | Value | Source |

| Appearance | Solid | [7] |

| Storage | Store at 2-8 °C or as recommended in the Certificate of Analysis. | [3][8][9] |

| Melting Point | Data not available | [5][9] |

| Boiling Point | Data not available | [5][9] |

| Solubility | Data not available |

Analytical Characterization and Experimental Protocols

The identification and quantification of this compound are primarily achieved through advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry.[1][10] These methods are essential for quality control during drug manufacturing and for stability studies.[1][4]

Stability-Indicating UPLC-QDa Method

A stability-indicating UPLC method has been developed for the determination of Daclatasvir and its potential impurities, including Impurity B.[10] This method can effectively separate the main component from process-related impurities and degradation products.

Experimental Protocol:

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Photodiode Array (PDA) detector and a QDa mass detector.[10][11]

-

Column: Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm).[10][12]

-

Mobile Phase A: 0.03 M sodium perchlorate (B79767) with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[10]

-

Mobile Phase B: A 20:80 (v/v) mixture of 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile.[10]

-

Flow Rate: 0.4 mL/min.[10]

-

Detection: UV detection at 305 nm.[10]

-

Column Temperature: 35°C.[11]

-

Run Time: Approximately 15 minutes.[10]

This method has been validated according to ICH guidelines for specificity, precision, linearity, and accuracy, proving its suitability for routine quality control.[10]

Reversed-Phase HPLC Method

Another validated method utilizes RP-HPLC for the quantification of Daclatasvir in the presence of its degradation products.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector.[13]

-

Column: C18 stationary phase.[13]

-

Mobile Phase: Acetonitrile and 0.05% orthophosphoric acid (OPA) in water (50:50 v/v).[13]

-

Flow Rate: 0.7 mL/min.[13]

-

Detection: UV detection at 315 nm.[13]

-

Column Temperature: 40°C.[13]

-

Run Time: Approximately 10 minutes.[13]

This method is effective for separating Daclatasvir from its related substances generated during forced degradation studies (acidic, alkaline, and oxidative conditions).[13][14]

Visualizations: Workflows and Relationships

While specific signaling pathways for this compound are not documented, the following diagrams illustrate the analytical workflow for its characterization and its relationship to the parent drug, Daclatasvir.

Caption: General experimental workflow for the identification and quantification of this compound.

Caption: Relationship between Daclatasvir and the origin of Impurity B.

References

- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 2. This compound | C35H41N7O4 | CID 146681200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Daclatasvir Impurities | SynZeal [synzeal.com]

- 5. This compound | CAS#:2226541-13-3 | Chemsrc [chemsrc.com]

- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [myskinrecipes.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dirjournal.org [dirjournal.org]

Daclatasvir Impurity B CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Daclatasvir Impurity B, a known impurity associated with the direct-acting antiviral agent Daclatasvir. This document details its fundamental properties, analytical methodologies for its detection and quantification, and contextual information regarding its formation.

Core Compound Identification

This compound is identified by the following chemical identifiers:

| Identifier | Value |

| CAS Number | 2226541-13-3 |

| Molecular Formula | C35H41N7O4 |

Analytical Methodologies for Impurity Profiling

The quantification and characterization of this compound are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose. A validated stability-indicating UPLC method has been demonstrated to be effective in separating Daclatasvir from its process-related and degradation impurities, including Impurity B.[1][2][3]

Representative UPLC Method

A stability-indicating UPLC method provides a robust approach for the determination of Daclatasvir and its impurities.[1][2][3]

Instrumentation:

A UPLC system equipped with a photodiode array (PDA) or UV detector is suitable for this analysis.[1][2]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm) |

| Mobile Phase A | 0.03 M sodium perchlorate (B79767) with 0.002 M 1-octanesulfonic acid sodium salt (pH 2.5) |

| Mobile Phase B | Acetonitrile and 0.03 M sodium perchlorate with 0.02 M 1-octanesulfonic acid sodium salt (pH 2.5) in a 20:80 v/v ratio |

| Flow Rate | 0.4 mL/min |

| Detection Wavelength | 305 nm |

| Run Time | 15 minutes |

This method has been validated for specificity, precision, linearity, accuracy, and robustness in accordance with ICH guidelines.[2]

Contextual Understanding: Daclatasvir Degradation

Forced degradation studies of Daclatasvir reveal its susceptibility to various stress conditions, which can lead to the formation of impurities. The drug has been shown to degrade under acidic, basic, and oxidative conditions.[4] Understanding these degradation pathways is crucial for the development of stability-indicating analytical methods and for controlling impurity levels in the drug product.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in Daclatasvir, from sample preparation to data analysis.

Caption: Analytical Workflow for Daclatasvir Impurity Analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Stability-Indicating UPLC Method for the Determination of Potential Impurities and Its Mass by a New QDa Mass Detector in Daclatasvir Drug Used to Treat Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Gauntlet: A Technical Guide to the Discovery and Isolation of Daclatasvir Process Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daclatasvir (B1663022), a potent direct-acting antiviral agent, has revolutionized the treatment of Hepatitis C Virus (HCV) infection. As with any pharmaceutical active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and therapeutic efficacy. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of process-related impurities and degradation products of Daclatasvir. We will delve into the analytical methodologies, forced degradation studies, and regulatory considerations crucial for robust impurity profiling. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Daclatasvir.

Introduction to Daclatasvir and the Imperative of Impurity Profiling

Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a key protein in the viral replication complex.[1][2] Its mechanism of action involves binding to the N-terminus of NS5A, thereby preventing viral RNA replication and virion assembly.[2][3] The intricate synthetic route and the inherent stability of the Daclatasvir molecule can give rise to a spectrum of impurities. These can be broadly categorized as:

-

Organic Impurities: These include starting materials, intermediates, by-products, and degradation products.[4]

-

Inorganic Impurities: These may originate from reagents, catalysts, and inorganic salts used during the manufacturing process.[4]

-

Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[4]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) for the identification, qualification, and control of impurities in new drug substances and products.[5][6] Meticulous impurity profiling is therefore not just a regulatory requirement but a critical aspect of ensuring the safety and quality of the final drug product.

Analytical Methodologies for Impurity Detection and Quantification

A variety of sophisticated analytical techniques are employed to separate, identify, and quantify Daclatasvir impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the workhorses for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for Daclatasvir impurity profiling. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation.

Table 1: Representative HPLC Method Parameters for Daclatasvir Impurity Analysis

| Parameter | Condition | Reference |

| Column | Hypersil C18 (150 mm x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | Acetonitrile (B52724) : 0.05% Orthophosphoric Acid in Water (50:50, v/v) | [7] |

| Flow Rate | 0.7 mL/min | [7] |

| Column Temperature | 40°C | [7] |

| Detection Wavelength | 315 nm | [7] |

| Injection Volume | 10 µL | [7] |

| Run Time | 10 minutes | [7] |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC, making it an excellent tool for complex impurity profiles.

Table 2: UPLC Method Parameters for the Determination of Potential Impurities in Daclatasvir

| Parameter | Condition | Reference |

| Column | Waters ACQUITY BEH phenyl (100 × 2.1 mm, 1.7-μm) | [8] |

| Mobile Phase A | 0.03 M sodium perchlorate (B79767) with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) | [8] |

| Mobile Phase B | 0.03 M sodium perchlorate with 0.02 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer) with acetonitrile (20:80% v/v) | [8] |

| Flow Rate | 0.4 mL/min | [8] |

| Detection Wavelength | 305 nm | [8] |

| Run Time | 15 min | [8] |

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable for the structural elucidation of unknown impurities and degradation products. These techniques provide molecular weight and fragmentation information, enabling the confident identification of impurities.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products that may form under various environmental conditions. These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the drug substance.

Experimental Protocols for Forced Degradation

Daclatasvir is subjected to a range of stress conditions as stipulated by ICH guidelines.

Table 3: Typical Forced Degradation Conditions for Daclatasvir

| Stress Condition | Reagent and Conditions | Reference |

| Acid Hydrolysis | 0.1 N HCl, refluxed at 60 °C for 4 hours | [9] |

| Base Hydrolysis | 0.1 N NaOH, refluxed at 60 °C for 4 hours | [9] |

| Oxidative Degradation | 30% H₂O₂, refluxed at 60 °C for 6 hours | [9] |

| Thermal Degradation | Solid drug exposed to 100°C for 72 hours | [5] |

| Photolytic Degradation | Solid drug exposed to direct sunlight for 10 days | [9] |

Summary of Daclatasvir Degradation Profile

Forced degradation studies have shown that Daclatasvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[9]

Table 4: Quantitative Data from Forced Degradation Studies of Daclatasvir

| Stress Condition | Degradation Products (DPs) Observed | Retention Time (t R ) of DPs (min) | m/z of Fragment Ions | Reference |

| Acid Hydrolysis | 3 | 3.863, 4.121, 4.783 | 339.1, 561.2 | [9] |

| Base Hydrolysis | 2 | 5.188, 5.469 | 294.1, 339.1, 505.2, 527.2 | [9] |

| Oxidative Degradation | 1 | 4.038 | 301.1, 339.1 | [9] |

Known Process-Related Impurities

Several process-related impurities of Daclatasvir have been identified and are commercially available as reference standards. These impurities can arise from starting materials, intermediates, or side reactions during the synthesis.

Table 5: Known Process-Related Impurities of Daclatasvir

| Impurity Name | Structure (if available) | CAS Number | Molecular Formula | Molecular Weight |

| Daclatasvir Impurity G | Not publicly available | NA | C40H49N7O7 | 739.87 |

| (2R)-2-(Methoxycarbonylamino)-3-methylbutanoic Acid | Not publicly available | 171567-86-5 | C7H13NO4 | 175.18 |

| N,N'-Didescarboxymethyl Daclatasvir | Not publicly available | NA | C38H46N8O2 | 646.82 |

| Daclatasvir RSSS Isomer | Not publicly available | 1417333-83-5 | C40H50N8O6 | 738.88 |

(Note: The availability of structural information for all process impurities is limited in the public domain.)

Visualizing Key Processes and Pathways

Daclatasvir's Mechanism of Action: Inhibition of the HCV NS5A Replication Complex

Daclatasvir targets the NS5A protein, a crucial component of the HCV replication machinery. NS5A interacts with various host cell factors, including phosphatidylinositol 4-kinase IIIα (PI4KA), to form a membranous web where viral RNA replication occurs.[1][10] Daclatasvir binding to NS5A disrupts this interaction and inhibits the formation of the replication complex.[10]

A Generalized Workflow for Pharmaceutical Impurity Analysis

The process of identifying and controlling impurities in a pharmaceutical product follows a systematic workflow, from initial detection to the establishment of control strategies.

Conclusion

The discovery, isolation, and control of process-related impurities and degradation products are critical components of Daclatasvir's drug development and manufacturing lifecycle. A thorough understanding of potential impurities, coupled with the implementation of robust and validated analytical methodologies, is essential for ensuring the quality, safety, and efficacy of this life-saving medication. This guide has provided a comprehensive overview of the key analytical techniques, forced degradation studies, and regulatory considerations pertinent to Daclatasvir impurity profiling. Continuous vigilance and the application of advanced analytical sciences will remain fundamental in maintaining the high standards of pharmaceutical quality for Daclatasvir and other therapeutic agents.

References

- 1. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. The rapid viral decline with the HCV NS5A inhibitor daclatasvir reveals a dual mode of action and leads to a new HCV half-life estimate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

The Unseen Afterlife: A Technical Guide to the Biological Activity of Daclatasvir Degradation Products

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daclatasvir (B1663022), a potent direct-acting antiviral agent, is a cornerstone in the treatment of Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, daclatasvir is susceptible to degradation under various environmental conditions, leading to the formation of several degradation products. While extensive research has focused on the identification and characterization of these degradants for quality control purposes, a critical gap remains in our understanding of their biological activity. This technical guide synthesizes the available, albeit limited, information on the biological implications of daclatasvir degradation, providing a comprehensive overview of known degradation pathways, experimental protocols for their study, and the intriguing, yet largely unexplored, realm of their antiviral and cytotoxic potential. A significant finding from early developmental studies of daclatasvir precursors suggests that antiviral activity can be retained even after extensive degradation, highlighting the critical need for further investigation into the specific biological profiles of daclatasvir's own degradation products.

Daclatasvir: Mechanism of Action and Degradation Profile

Daclatasvir targets the HCV non-structural protein 5A (NS5A), a key regulator of viral RNA replication and virion assembly.[1][2] By binding to NS5A, daclatasvir disrupts its function, leading to a potent inhibition of HCV replication.[1][2] However, the stability of the daclatasvir molecule is not absolute. Forced degradation studies have revealed its susceptibility to hydrolysis under acidic and basic conditions, oxidation, and photolysis.[3]

Signaling Pathway of Daclatasvir's Antiviral Action

References

Literature review on Daclatasvir impurities formation

An In-depth Technical Guide on the Formation of Daclatasvir Impurities

Introduction

Daclatasvir is a potent, direct-acting antiviral agent highly effective in the treatment of Hepatitis C virus (HCV) infection.[1] It functions by inhibiting the HCV nonstructural protein 5A (NS5A), a key protein involved in viral replication and virion assembly.[2][3] The chemical name for Daclatasvir is Carbamic acid, N, N′-[[1,1′-biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C, C′-dimethyl ester, with a molecular formula of C₄₀H₅₀N₈O₆.[3]

Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of any drug.[1] Impurities, even at trace levels, can impact patient health, compromise drug quality, and lead to regulatory challenges.[1] This technical guide provides a comprehensive review of the formation of impurities in Daclatasvir, covering both synthesis-related and degradation-induced impurities. It details the pathways of their formation, presents quantitative data from stability studies, and outlines the experimental protocols used for their identification and quantification.

Types of Daclatasvir Impurities

Impurities in Daclatasvir can be broadly classified into the following categories:

-

Organic Impurities : These are the most common type and can be further divided into:

-

Process-Related Impurities : These include unreacted starting materials, intermediates, by-products from side reactions, and reagents from the synthesis process.[4]

-

Degradation Products : These arise from the decomposition of the Daclatasvir molecule under the influence of external factors such as pH, light, heat, and oxygen.[1][4]

-

-

Inorganic Impurities : These may include reagents, ligands, and heavy metals from catalysts used during synthesis.[4]

-

Residual Solvents : Solvents used during the manufacturing process that are not completely removed.[4]

-

Special Cases : This includes nitrosamine (B1359907) impurities, which have come under heightened regulatory scrutiny due to their potential carcinogenicity.[1]

Formation of Process-Related Impurities

The synthesis of Daclatasvir is a complex, multi-step process. Impurities can be introduced at various stages. One common synthetic route involves the formation of a core biphenyl-diimidazole scaffold, which is then coupled with amino acid derivatives.[2]

A potential synthesis pathway is outlined below:

Potential impurities arising from this process include:

-

Unreacted Intermediates : Such as 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-chloroethan-1-one) or the biphenyl-diimidazole scaffold.[4]

-

By-products : Side reactions during Friedel-Crafts acylation or incomplete cyclization during imidazole ring formation can lead to various by-products.[2][4]

-

Structurally Related Impurities : Daclatasvir Impurity 1 and Daclatasvir Impurity 2 are known process-related impurities resulting from side reactions or incomplete conversions.[1]

-

Isomeric Impurities : Different stereoisomers of Daclatasvir (e.g., RSSR, SRRS isomers) can form if the stereochemistry is not well-controlled during the coupling steps.[5]

Formation of Degradation Impurities

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2] Daclatasvir has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions, while it is relatively stable to thermal stress in its solid state.[2][6]

-

Acidic and Basic Hydrolysis : Daclatasvir degrades in both acidic and basic conditions.[8] The carbamate moieties are particularly susceptible to hydrolysis under these conditions.[2][7] Basic hydrolysis can also lead to base-mediated autoxidation of the imidazole moiety.[7]

-

Oxidative Degradation : The drug degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[8][9] This can lead to the oxidation of the imidazole moiety and potentially the opening of the pyrrolidine ring.[2][7]

-

Photolytic Degradation : Exposure to light, especially UV radiation, can induce degradation.[2] The imidazole moiety is sensitive to photodegradation, leading to a number of different degradation products.[7]

-

Thermal Degradation : Daclatasvir is relatively stable to thermal stress in the solid state, with no significant degradation observed even after exposure to 100°C for 3 days.[6][10]

Quantitative Data from Forced Degradation Studies

The extent of degradation under various stress conditions has been quantified in several studies. The data below is summarized from a stability-indicating RP-HPLC method development study.

| Stress Condition | Reagent/Condition | Time & Temperature | % Degradation | Degradation Products Observed | Reference |

| Acid Hydrolysis | 0.1 N HCl | 4 hours at 60°C | 13.2% | D1, D2 | [8] |

| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours at 60°C | 18.5% | D1 | [8] |

| Oxidative Degradation | 30% H₂O₂ | 6 hours at 60°C | 15.6% | D3 | [8] |

| Neutral Hydrolysis | Water | 4 hours at 60°C | No degradation | None | [8] |

| Photolytic (Solid) | Direct Sunlight | 10 days | No degradation | None | [8] |

Table 1: Summary of quantitative data from a forced degradation study of Daclatasvir.

Another study identified four degradation products (DP1 to DP4) under hydrolytic (acid, base, neutral) and oxidative conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the routine quality control of Daclatasvir.

Protocol 1: Forced Degradation Study

This protocol is a composite based on several published methods.[2][6][8][10]

-

Preparation of Stock Solution : Prepare a stock solution of Daclatasvir at a concentration of 1 mg/mL (1000 µg/mL) in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile (B52724) and water).[6][11]

-

Acid Hydrolysis :

-

Base Hydrolysis :

-

Oxidative Degradation :

-

Photolytic Degradation :

-

Expose a solution of Daclatasvir and the solid drug powder to direct sunlight or UV radiation for a specified period (e.g., 10 days).[8]

-

Prepare a sample solution from the exposed material for analysis.

-

-

Thermal Degradation :

-

Analysis : Inject all prepared samples into a validated stability-indicating chromatographic system for analysis.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol summarizes typical parameters for a validated RP-HPLC method for the analysis of Daclatasvir and its degradation products.[8]

| Parameter | Condition |

| Instrument | HPLC with UV or Diode Array Detector |

| Column | Hypersil C₁₈ (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.05% o-phosphoric acid (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 315 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Retention Time of DCV | ~3.76 minutes |

Table 2: Typical parameters for a validated stability-indicating RP-HPLC method.

Analytical Workflow and Visualization

The process of identifying and quantifying impurities involves a logical workflow, from sample preparation to data analysis.

Conclusion

The formation of impurities in Daclatasvir is a multifaceted issue involving both the synthetic process and the inherent stability of the molecule. Process-related impurities arise from unreacted intermediates and side reactions, while degradation impurities are formed under hydrolytic, oxidative, and photolytic stress. A thorough understanding of these formation pathways, supported by robust analytical methods and forced degradation studies, is paramount. This knowledge allows for the optimization of manufacturing processes to minimize impurity formation and the development of effective control strategies to ensure the final drug product's quality, safety, and efficacy, in compliance with stringent regulatory standards.[1][3]

References

- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Toxicological Assessment of Daclatasvir Impurity B: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It does not constitute a definitive toxicological assessment for regulatory purposes. A comprehensive evaluation would require access to proprietary data and further experimental studies.

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure patient safety. This technical guide provides a comprehensive overview of the toxicological assessment of Daclatasvir Impurity B, a known process-related impurity. Due to the limited publicly available experimental toxicological data for this specific impurity, this guide focuses on a risk-based assessment approach using structural analysis, in silico predictions, and principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

This compound has the chemical name methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate and is also known as Mono-N-desvalinyl,-N-acetyl Daclatasvir. Its CAS number is 2226541-13-3.[1] Understanding the toxicological profile of this impurity is essential for establishing appropriate control strategies and ensuring the safety of the final drug product.

Toxicological Risk Assessment Workflow

In the absence of direct experimental data, a structured, risk-based approach is necessary to evaluate the potential toxicity of a pharmaceutical impurity. The following workflow outlines the key steps in this process.

Structural and Comparative Analysis

This compound is structurally very similar to the parent drug, Daclatasvir. The key difference is the substitution of one of the L-valine methyl carbamate (B1207046) moieties with an N-acetyl group on one of the pyrrolidine (B122466) rings.

A comparative analysis of the structures of Daclatasvir and Impurity B is crucial for identifying any new potential toxicological concerns introduced by this modification. The core structure of both molecules, which is responsible for the pharmacological activity, remains largely unchanged. Therefore, the general toxicological profile of Impurity B is likely to be similar to that of Daclatasvir. However, the introduction of the N-acetylpyrrolidine group warrants a specific assessment.

In Silico Toxicological Prediction

In the absence of empirical data, in silico (computational) toxicology provides a valuable tool for predicting the potential toxicity of a chemical based on its structure. Various (Quantitative) Structure-Activity Relationship ((Q)SAR) models are available to predict a range of toxicological endpoints, including genotoxicity, carcinogenicity, and hepatotoxicity.

4.1 Genotoxicity Assessment (ICH M7)

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. The assessment begins with an in silico analysis for structural alerts that are associated with mutagenicity.

4.2 Other Toxicological Endpoints

In silico models can also predict other toxicological endpoints. A summary of potential predictions for this compound, based on its structure, is presented in the table below. It is important to note that these are predictions and would require experimental verification.

| Toxicological Endpoint | In Silico Prediction | Rationale |

| Genotoxicity | Unlikely to be genotoxic | No clear structural alerts for mutagenicity. |

| Carcinogenicity | Unlikely to be a direct carcinogen | Dependent on the absence of genotoxicity. |

| Hepatotoxicity | Possible | The parent drug, Daclatasvir, is metabolized in the liver and has been associated with rare cases of liver injury, although often in combination with other antiviral agents.[2] The impurity may share similar metabolic pathways. |

| Developmental and Reproductive Toxicity (DART) | Insufficient data for prediction | The parent drug has shown reproductive toxicity in animal studies. A conservative approach would assume the impurity may have similar properties. |

Toxicology of Structural Analogues

To further support the toxicological assessment, data on structurally related compounds can be reviewed. The key structural feature differentiating Impurity B from Daclatasvir is the N-acetylpyrrolidine moiety.

A search for toxicological data on N-acetylpyrrolidine and related simple structures does not indicate a significant toxicological concern, particularly regarding genotoxicity. For example, N-acetylpyrrolidine itself is not known to be a potent toxicant. However, N-nitrosopyrrolidine, which contains a nitroso group attached to the pyrrolidine nitrogen, is a known genotoxic carcinogen.[3][4] The absence of the N-nitroso group in this compound is a critical distinction that significantly lowers the concern for genotoxicity.

Experimental Protocols (Hypothetical)

While no specific experimental data for this compound is publicly available, the following are standard experimental protocols that would be used to definitively assess its toxicological profile.

6.1 Bacterial Reverse Mutation Assay (Ames Test)

-

Purpose: To assess the mutagenic potential of the impurity.

-

Methodology: The assay would be conducted using various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 mix). The impurity would be tested at a range of concentrations. An increase in the number of revertant colonies compared to the negative control would indicate a positive result.

6.2 In Vitro Micronucleus Test

-

Purpose: To detect chromosomal damage in mammalian cells.

-

Methodology: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79) would be exposed to the impurity at various concentrations, with and without metabolic activation. Cells would be analyzed for the presence of micronuclei, which are indicative of chromosomal breakage or loss.

6.3 Repeated-Dose Toxicity Study

-

Purpose: To determine the potential target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Methodology: A 28-day repeated-dose oral toxicity study in a rodent species (e.g., rats) would be conducted. The impurity would be administered daily at three or more dose levels. A comprehensive set of endpoints would be evaluated, including clinical observations, body weight, food consumption, clinical pathology, and histopathology of major organs.

Conclusion and Control Strategy

Based on the available information and a risk-based toxicological assessment, this compound is unlikely to be a genotoxic impurity. Its structural similarity to the parent drug, Daclatasvir, suggests that its general toxicological profile would be similar. The key structural modification, the N-acetylpyrrolidine moiety, does not raise significant alerts for novel toxicity.

Therefore, this compound would most likely be considered a non-mutagenic impurity and controlled according to the principles of ICH Q3A/B guidelines. The qualification threshold for such an impurity would be based on the maximum daily dose of Daclatasvir. For a drug with a maximum daily dose of up to 2 g/day , the qualification threshold is typically the lesser of 0.15% or 1.0 mg total daily intake.

A definitive toxicological assessment and the establishment of a permitted daily exposure (PDE) would necessitate conducting experimental studies as outlined in the hypothetical protocols. However, for the purpose of quality control in drug manufacturing, controlling this impurity at or below the ICH Q3A/B identification and qualification thresholds is a scientifically sound and protective approach for patient safety.

References

- 1. This compound | C35H41N7O4 | CID 146681200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Daclatasvir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Daclatasvir Impurity B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Daclatasvir Impurity B, a process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Daclatasvir. This document details the structure of the impurity, proposes a likely mechanism for its formation, and presents relevant data and experimental considerations for its monitoring and control.

Introduction to Daclatasvir and Its Impurities

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key protein in viral replication. The chemical purity of Daclatasvir is critical to its safety and efficacy. During its multi-step synthesis, various process-related impurities can arise from side reactions or incomplete conversions.[1] Regulatory bodies require the identification, quantification, and control of these impurities to ensure the quality of the final drug product.

Characterization of this compound

This compound is a structurally similar derivative of the active pharmaceutical ingredient.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

| Molecular Formula | C35H41N7O4 |

| Molecular Weight | 623.74 g/mol |

| CAS Number | 2226541-13-3 |

From its IUPAC name and molecular formula, it is evident that this compound is a mono-N-acetylated analog of Daclatasvir. In this impurity, one of the two N-methoxycarbonyl-L-valyl moieties attached to the pyrrolidine (B122466) rings is replaced by an acetyl group.

Proposed Mechanism of Formation for this compound

The formation of this compound is most likely to occur during the final coupling step in the synthesis of Daclatasvir. This step involves the reaction of the core diamine intermediate with two equivalents of N-methoxycarbonyl-L-valine.

The proposed mechanism involves a side reaction where an acetyl source present in the reaction mixture competes with the activated N-methoxycarbonyl-L-valine to acylate one of the secondary amine groups of the core intermediate.

Potential Sources of the Acetyl Group:

-

Residual Acetic Acid: If acetic acid is used in a preceding step and is not completely removed, it can be activated by the coupling agents and participate in the acylation reaction.

-

Solvents: Certain solvents, such as ethyl acetate, under specific conditions (e.g., in the presence of strong bases or activating agents), could potentially act as an acetyl donor, although this is less common.

-

Side Reactions of Coupling Agents: Some coupling agents or additives, in the presence of certain reagents, might degrade or rearrange to generate a reactive acetyl species.

The following diagram illustrates the proposed logical relationship for the formation of this compound.

References

Structural Elucidation of Daclatasvir Impurity B: A Hypothetical NMR-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. This technical guide outlines a comprehensive approach to the structural characterization of a potential process-related impurity, Daclatasvir Impurity B, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques.

Note to the Reader: Specific experimental NMR data for a compound officially designated as "this compound" is not publicly available. Therefore, this guide presents a hypothetical, yet methodologically sound, framework for its structural elucidation. The data presented in the tables are illustrative examples to guide researchers in their analytical endeavors.

Molecular and Structural Overview

Based on available chemical databases, this compound is identified by the following descriptors:

-

IUPAC Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[2]

This structure suggests a close relationship to the parent Daclatasvir molecule, with a key modification being the substitution of one of the N-methoxycarbonylvaline moieties with an N-acetyl group on one of the pyrrolidine (B122466) rings.

Proposed Workflow for Structural Characterization

The structural elucidation of this compound would follow a systematic workflow, beginning with isolation and culminating in the complete assignment of all proton and carbon signals.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key NMR experiments.

3.1. Sample Preparation

-

Isolation: Isolate this compound from the bulk drug substance or reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).

-

Purity Confirmation: Confirm the purity of the isolated fraction using analytical HPLC.

-

Sample Preparation for NMR: Accurately weigh approximately 5-10 mg of the purified impurity and dissolve it in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The use of an internal standard like Tetramethylsilane (TMS) is recommended for referencing.

3.2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 2 seconds.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

-

DEPT-135:

-

Used to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

-

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Identifies protons that are spin-spin coupled, typically within 2-3 bonds.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Correlates protons with their directly attached carbons.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting spin systems and identifying quaternary carbons.

-

Hypothetical NMR Data and Interpretation

The following tables summarize the expected (hypothetical) NMR data for this compound, based on its proposed structure.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| 8.0 - 7.5 | m | 8H | Aromatic protons (biphenyl) |

| 7.4 - 7.2 | m | 2H | Imidazole C-H |

| 5.2 - 5.0 | m | 2H | Pyrrolidine α-CH |

| 4.4 - 4.2 | m | 1H | Valine α-CH |

| 3.6 | s | 3H | Carbamate -OCH₃ |

| 3.5 - 3.3 | m | 4H | Pyrrolidine ring protons |

| 2.1 | s | 3H | Acetyl -CH₃ |

| 2.2 - 1.8 | m | 6H | Pyrrolidine ring protons |

| 1.0 - 0.8 | d | 6H | Valine -CH(CH₃)₂ |

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Proposed Assignment |

| 172.1 | - | Valine C=O |

| 169.5 | - | Acetyl C=O |

| 156.8 | - | Carbamate C=O |

| 140 - 120 | + | Aromatic & Imidazole C-H |

| 135 - 125 | - | Aromatic quaternary C |

| 60.1 | + | Pyrrolidine α-CH |

| 58.2 | + | Valine α-CH |

| 51.7 | + | Carbamate -OCH₃ |

| 48.5 | - | Pyrrolidine CH₂ |

| 30.2 | + | Valine β-CH |

| 24.8 | - | Pyrrolidine CH₂ |

| 22.3 | + | Acetyl -CH₃ |

| 19.2, 18.7 | + | Valine -CH(CH₃)₂ |

Interpretation of Key Hypothetical Signals:

-

A singlet at approximately 2.1 ppm in the ¹H NMR spectrum, integrating to 3 protons, would be a strong indicator of the N-acetyl group.

-

The corresponding carbonyl signal for the acetyl group would be expected around 169.5 ppm in the ¹³C NMR spectrum.

-

The absence of a second set of signals for the N-methoxycarbonylvaline moiety and the presence of signals corresponding to the N-acetylpyrrolidine would confirm the proposed structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be critical to unambiguously assign all proton and carbon signals and to confirm the connectivity between the different structural fragments (biphenyl, imidazoles, pyrrolidines, and the valine/acetyl groups). For instance, an HMBC correlation between the acetyl protons (~2.1 ppm) and the pyrrolidine α-carbon would definitively place the acetyl group on the pyrrolidine ring.

Conclusion

The structural characterization of pharmaceutical impurities is a cornerstone of drug development and quality control. While specific experimental data for this compound is not publicly available, this guide provides a robust and scientifically sound NMR-based methodology for its complete structural elucidation. The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy offers an unparalleled level of detail, enabling the unambiguous confirmation of the impurity's chemical structure. This approach ensures that any potential impurities in Daclatasvir drug products are well-characterized, contributing to the overall safety and quality of this important antiviral medication.

References

The Critical Imperative of Controlling Daclatasvir Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (B1663022) is a highly potent and selective direct-acting antiviral agent (DAA) that has revolutionized the treatment of chronic hepatitis C virus (HCV) infection.[1] It functions by targeting the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[1] As with any pharmaceutical active pharmaceutical ingredient (API), ensuring the purity of Daclatasvir is paramount to its safety and efficacy. The presence of impurities, even in trace amounts, can have significant clinical and regulatory ramifications. This technical guide provides a comprehensive overview of the significance of controlling Daclatasvir impurities, offering insights into their origin, potential risks, analytical detection, and the regulatory landscape governing their control.

The Significance of Impurity Control in Daclatasvir

The control of impurities in Daclatasvir is a critical aspect of pharmaceutical quality control for several reasons:

-

Patient Safety: Impurities can be pharmacologically active and may elicit unintended or adverse effects.[2][3] Some impurities, particularly those with structural alerts for mutagenicity or carcinogenicity, such as nitrosamines, pose a significant risk to patient health even at very low levels.[2][3]

-

Therapeutic Efficacy: Impurities can potentially interfere with the therapeutic action of Daclatasvir. They may compete for binding sites on the target protein, alter the drug's pharmacokinetic profile, or degrade the active ingredient, thereby reducing its efficacy.

-

Drug Product Stability: The presence of certain impurities can compromise the stability of the final drug product, leading to degradation over time and a shortened shelf life.

-

Regulatory Compliance: Stringent regulatory guidelines established by authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the identification, qualification, and control of impurities in drug substances and products. Failure to comply with these regulations can result in delays in drug approval, product recalls, and other regulatory actions.

Types and Origins of Daclatasvir Impurities

Daclatasvir impurities can be broadly categorized based on their origin:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process of the Daclatasvir API. They can include unreacted starting materials, intermediates, by-products of side reactions, and reagents or catalysts used in the synthesis.

-

Degradation Products: These impurities result from the chemical breakdown of Daclatasvir over time due to factors such as exposure to light, heat, humidity, or interaction with excipients in the formulation. Forced degradation studies are intentionally conducted to identify potential degradation products that might form under various stress conditions.[4]

-

Residual Solvents: Organic solvents used during the synthesis and purification of Daclatasvir can remain in the final product. Their levels are strictly controlled based on their toxicity.

-

Genotoxic Impurities: A specific class of impurities that have the potential to damage DNA and cause mutations, leading to cancer. Nitrosamine impurities are a major concern in this category.[2][3]

Table 1: Known Impurities of Daclatasvir

| Impurity Name | Type | Potential Origin |

| Daclatasvir Impurity 1 | Process-Related | By-product in the synthesis |

| Daclatasvir Impurity 2 | Process-Related | By-product in the synthesis |

| Daclatasvir Nitroso Impurity | Process-Related/Degradation | Reaction with nitrosating agents |

Regulatory Framework for Impurity Control

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for the control of impurities. The key guidelines relevant to Daclatasvir are:

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the API.

-

ICH Q3B(R2): Impurities in New Drug Products: This guideline provides recommendations for controlling degradation products in the final pharmaceutical formulation.

-

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of genotoxic impurities.

Table 2: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Daclatasvir's Mechanism of Action: The Target for Impurity Interference

Daclatasvir exerts its antiviral effect by targeting the HCV NS5A protein.[1] NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles.[5] It exists as a dimer and its function is regulated by its phosphorylation state.[6]

Daclatasvir binds to the N-terminus of the NS5A dimer, inducing conformational changes that disrupt its normal functions.[5][7][8] This binding interferes with the formation of the "membranous web," a specialized intracellular structure where HCV replication takes place.[2] Furthermore, Daclatasvir has been shown to have a dual mode of action, not only blocking the synthesis of viral RNA but also inhibiting the assembly and secretion of new virions.

Any impurity that structurally mimics Daclatasvir or interacts with NS5A could potentially antagonize the drug's therapeutic effect.

Diagram 1: Daclatasvir's Mechanism of Action

Caption: Daclatasvir targets the HCV NS5A protein, inhibiting both replication complex formation and virion assembly.

Experimental Protocols for Impurity Profiling

The accurate detection and quantification of Daclatasvir impurities rely on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

Sample Preparation

Protocol for Standard Solution Preparation:

-

Accurately weigh about 10 mg of Daclatasvir reference standard into a 10 mL volumetric flask.

-

Add a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile (B52724) and water) to dissolve the standard.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to the mark with the diluent and mix well to obtain a stock solution.

-

Perform serial dilutions to prepare working standard solutions of desired concentrations.

Protocol for Sample Preparation from Tablets:

-

Weigh and finely powder not fewer than 20 Daclatasvir tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Daclatasvir (e.g., 10 mg) and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of the diluent and sonicate for 15-20 minutes to extract the drug.

-

Allow the solution to cool to room temperature.

-

Make up the volume to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

HPLC Method for Impurity Profiling

A typical stability-indicating RP-HPLC method for Daclatasvir and its impurities is as follows:

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.01N KH2PO4 buffer, pH adjusted) and Mobile Phase B (e.g., Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | 304 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Forced Degradation Studies

To assess the stability-indicating nature of the analytical method, forced degradation studies are performed on Daclatasvir samples under various stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.

-

Oxidative Degradation: 30% H2O2 at room temperature for 1 hour.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Data Presentation

The quantitative data from the analysis of Daclatasvir and its impurities should be summarized in a clear and organized manner.

Table 4: System Suitability Parameters for a Validated HPLC Method

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD for replicate injections | ≤ 2.0% |

Table 5: Validation Parameters for a Daclatasvir Impurity Method

| Parameter | Typical Results |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Visualization of Experimental and Logical Workflows

Diagram 2: Experimental Workflow for Daclatasvir Impurity Analysis

Caption: A typical workflow for the analysis of Daclatasvir impurities from sample preparation to final reporting.

Diagram 3: Logical Relationship for Impurity Control Strategy

Caption: The logical steps involved in developing a robust impurity control strategy for Daclatasvir.

Conclusion

The control of impurities in Daclatasvir is a multifaceted and critical endeavor that directly impacts patient safety, therapeutic efficacy, and regulatory compliance. A thorough understanding of the potential impurities, their origins, and their toxicological profiles is essential for the development of robust analytical methods and effective control strategies. By adhering to stringent regulatory guidelines and implementing comprehensive analytical testing throughout the drug development lifecycle, pharmaceutical manufacturers can ensure the quality, safety, and consistency of Daclatasvir, thereby safeguarding public health. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of Daclatasvir impurity control.

References

- 1. Daclatasvir-like inhibitors of NS5A block early biogenesis of hepatitis C virus-induced membranous replication factories, independent of RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric binding to NS5A by daclatasvir (BMS-790052) and analogs suggests two novel modes of HCV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Unseen Variable: A Technical Examination of Daclatasvir Impurities and Their Potential Impact on Therapeutic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daclatasvir (B1663022) is a potent, direct-acting antiviral agent that has become a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. Its mechanism of action involves the inhibition of the viral non-structural protein 5A (NS5A), a key component of the HCV replication complex. The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Even minute quantities of impurities—arising from the manufacturing process, degradation, or storage—can potentially compromise the therapeutic outcome.[1] This technical guide provides an in-depth analysis of the potential impact of Daclatasvir impurities on its antiviral efficacy. While specific data on the biological activity of Daclatasvir's process-related impurities are not extensively available in public literature, this document synthesizes foundational knowledge, regulatory perspectives, and data from analogue compounds to illuminate the critical nature of impurity profiling and control.

Introduction to Daclatasvir and the Imperative of Purity

Daclatasvir functions by binding to the N-terminus of the NS5A protein, thereby preventing viral RNA replication and virion assembly.[2] Its high potency, with EC50 values in the picomolar range in cell culture, underscores the sensitivity of its target interaction.[3][4][5] Impurities, which are any components of a drug substance that are not the chemical entity defined as the API, can be broadly categorized as organic impurities (process-related or degradation products), inorganic impurities, and residual solvents.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety and drug efficacy.[1] Some impurities may reduce the potency or bioavailability of Daclatasvir, directly affecting treatment outcomes.[1]

The Landscape of Daclatasvir Impurities

Impurities in Daclatasvir can originate from various stages of its lifecycle:

-

Process-Related Impurities: These are by-products, starting materials, or intermediates that remain from the chemical synthesis of the Daclatasvir API.[1]

-

Degradation Products: Daclatasvir can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light, forming new chemical entities.[1]

-

Nitroso Impurities: These have gained significant regulatory attention due to their potential as probable human carcinogens and can form under specific reaction conditions.[1]

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the accurate identification, structural elucidation, and quantification of these impurities.[1]

Quantitative Impact of Impurities on Antiviral Efficacy: A Case Study with Analogues

Direct, publicly available quantitative data on the impact of specific Daclatasvir impurities on its EC50 value is limited. However, research into the discovery and development of Daclatasvir provides valuable insights through the study of its analogues. A pivotal study by Belema et al. (2014) investigated the stability and biological activity of precursors and degradation products of Daclatasvir analogues.

This research revealed that not all degradation products are benign. For one analogue, two degradation products were identified and tested for their ability to inhibit the HCV GT-1b replicon. The results, summarized in the table below, demonstrate a significant loss of potency.

| Compound ID | Description | Structure (if available) | Antiviral Activity (EC50 in GT-1b Replicon) |

| 15 | Thiohydantoin degradation product of a Daclatasvir analogue | Not provided in abstract | 13 µM (Modest Activity) |

| 17 | Thiourea degradation product of a Daclatasvir analogue | Not provided in abstract | Inactive |

Table 1: Antiviral activity of degradation products of a Daclatasvir analogue. Data sourced from Belema et al., 2014.[6]

Interestingly, the same study noted that for a different, more potent analogue (compound 8), the overall HCV inhibitory activity and potency were fully preserved even after complete degradation in the replicon media.[6] This suggests that the impact of impurities on efficacy is highly structure-dependent; some may be inert, while others can significantly diminish or abolish the drug's therapeutic action.

Experimental Protocols

General Protocol for HCV Replicon Assay

The in vitro efficacy of Daclatasvir and its potential impurities is typically determined using an HCV replicon assay. This cell-based assay measures the replication of a subgenomic portion of the HCV RNA in a human hepatoma cell line (e.g., Huh-7).

Objective: To determine the 50% effective concentration (EC50) of a test compound (Daclatasvir or an impurity) required to inhibit HCV RNA replication.

Materials:

-

Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) containing a reporter gene (e.g., firefly luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

Test compounds (Daclatasvir, purified impurities) dissolved in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Methodology:

-

Cell Plating: Seed the stable HCV replicon-containing Huh-7 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[7]

-

Compound Addition: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity. Add the diluted compounds to the cells. Include a "no drug" control (vehicle only) and a "no cells" control (for background luminescence).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.[8]

-

Data Acquisition: Measure the luminescence in each well using a luminometer. The light output is directly proportional to the level of replicon RNA replication.[8]

-

Data Analysis:

-

Normalize the luminescence readings to the "no drug" control to determine the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration (log scale).

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Forced Degradation Study Protocol

Objective: To generate degradation products of Daclatasvir for identification and subsequent testing of biological activity.

Methodology:

-

Prepare solutions of Daclatasvir in various stress conditions as per ICH guidelines:

-

Acidic: 0.1 N HCl at 60°C

-

Basic: 0.1 N NaOH at 60°C

-

Oxidative: 3-30% H2O2 at room temperature

-

Thermal: Dry heat

-

Photolytic: Exposure to UV light

-

-

After a defined period, neutralize the acidic and basic solutions.

-

Analyze the stressed samples by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.

-

Isolate and purify the major degradation products using preparative HPLC.

-

Confirm the structure of the isolated impurities using techniques like NMR and high-resolution mass spectrometry.

-

Test the purified degradation products in the HCV replicon assay (as described in 4.1) to determine their EC50 values.

Visualization of Pathways and Workflows

Daclatasvir's Mechanism of Action and Potential Impurity Interference

Daclatasvir targets the HCV NS5A protein, which is crucial for the formation of the membranous web—the site of viral RNA replication. NS5A recruits and activates the cellular kinase PI4KA, leading to an accumulation of phosphatidylinositol-4-phosphate (B1241899) (PI4P), which is essential for the integrity of the replication complex.[9] Daclatasvir disrupts this process, impairing the formation of the replication compartment.[9][10]

References

- 1. Daclatasvir Impurities: Types, Risks & Regulatory Importance | Aquigen Bio Sciences [aquigenbio.com]

- 2. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. natap.org [natap.org]

- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]